REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[Cl:13].[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:13][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3,6.7.8.9.10|
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Name
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|
Quantity
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2.53 g
|
Type
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reactant
|
Smiles
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BrC1=C(C=C(C(=O)OCC)C=C1)Cl
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Name
|
|
Quantity
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1.03 mL
|
Type
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reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
196 mg
|
Type
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reactant
|
Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
|
120 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
58 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under argon for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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FILTRATION
|
Details
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was filtered
|
Type
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WASH
|
Details
|
The solid was washed with toluene
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate (150 mL) and water (100 mL) with aqueous sodium bicarbonate (50 mL)
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Type
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ADDITION
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Details
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added
|
Type
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CUSTOM
|
Details
|
The organic phase was dried (phase separator)
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
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to give an orange oil
|
Type
|
CUSTOM
|
Details
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The oil was purified by reverse phase chromatography
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Type
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WASH
|
Details
|
eluting 5-100% acetonitrile in water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=CC1N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |